molecular formula C8H8N2O2 B1648295 3-Pyridinecarboxamide, 5-acetyl-

3-Pyridinecarboxamide, 5-acetyl-

Cat. No.: B1648295
M. Wt: 164.16 g/mol
InChI Key: FDTURNAKIKDFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxamide, 5-acetyl- is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinecarboxamide, 5-acetyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxamide, 5-acetyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-acetylpyridine-3-carboxamide

InChI

InChI=1S/C8H8N2O2/c1-5(11)6-2-7(8(9)12)4-10-3-6/h2-4H,1H3,(H2,9,12)

InChI Key

FDTURNAKIKDFJB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CN=C1)C(=O)N

Canonical SMILES

CC(=O)C1=CC(=CN=C1)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 5-acetyl-3-pyridinecarboxylic acid methyl ester (5.0 g) in 28% ammonia solution (30 ml) was stirred at room temperature for 2 hours. The resulting precipitate was collected by filtration to afford 3-acetyl-5-carbamoylpyridine (3.38 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-bromonicotinamide (2.5 g, 12.4 mmol), tributyl(1-ethoxyvinyl)tin (5.0 g, 13.8 mmol) and dichlorobis(triphenylphosphine)palladium(II) (800 mg, 1.1 mmol) in 25 mL toluene was heated to reflux for 3 hours. The mixture was cooled to room temperature, treated with 25 mL 2N HCl (aq.), and stirred for 1 hour. The aqueous layer was washed with ethyl acetate, adjusted to pH >7 with solid K2CO3, and extracted six times into 20% isopropanol/chloroform. The combined extracts were dried (Na2SO4), filtered, and concentrated to provide the desired product (1.6 g, 78%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.